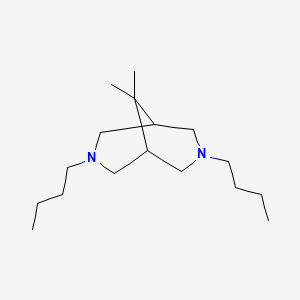
3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic compound with a unique structure that includes two nitrogen atoms and several alkyl groups.
Métodos De Preparación
The synthesis of 3,7-dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,7-diazabicyclo[3.3.1]nonane with butyl and methyl groups in the presence of a catalyst. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .
Aplicaciones Científicas De Investigación
3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability makes it useful in biological studies, particularly in the development of new drugs.
Industry: Used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 3,7-dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
3,7-Diazabicyclo[3.3.1]nonane: Lacks the butyl and methyl groups, making it less bulky and potentially less stable.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar structure but without the butyl groups, affecting its reactivity and applications. The uniqueness of 3,7-dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane lies in its specific alkyl substitutions, which enhance its stability and broaden its range of applications
Propiedades
Número CAS |
90961-45-8 |
|---|---|
Fórmula molecular |
C17H34N2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
3,7-dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H34N2/c1-5-7-9-18-11-15-13-19(10-8-6-2)14-16(12-18)17(15,3)4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
MUQFLLKQSNNHIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2CN(CC(C1)C2(C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


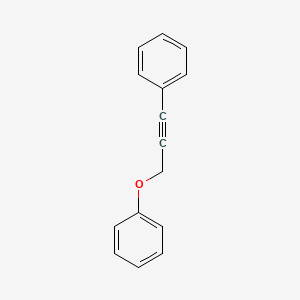
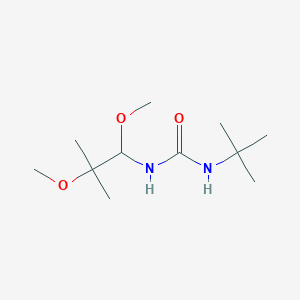
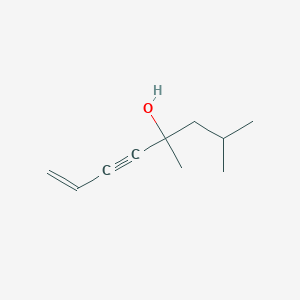
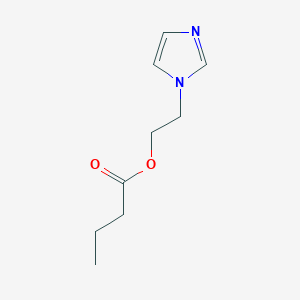
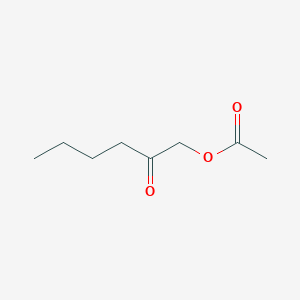
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
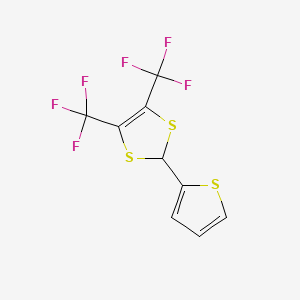
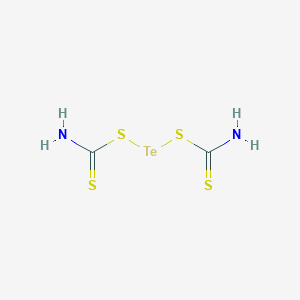
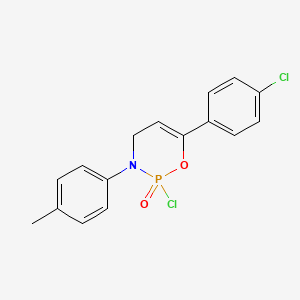
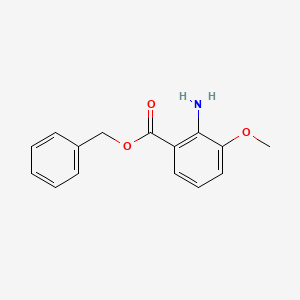
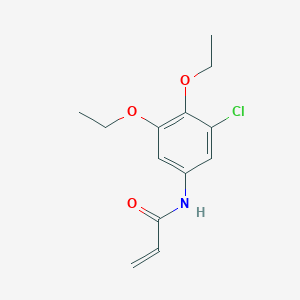
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
